Fenclofenac Methyl Ester

説明

Fenclofenac Methyl Ester is a high-quality reference standard used for pharmaceutical testing . It is a powder in physical form .

Synthesis Analysis

The synthesis of esters involves acylation of different alcohols with a variety of acid compounds such as carboxylic acids, acid chlorides, acid anhydrides, and lower esters . Methyl esters are the favorite derivatives for GC analysis of fatty acids .Molecular Structure Analysis

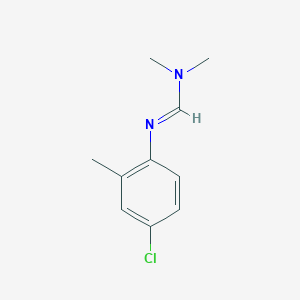

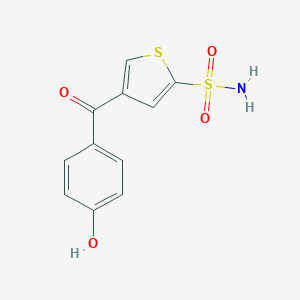

The molecular structure of Fenclofenac Methyl Ester is related to that of diclofenac and fenclofenac .Chemical Reactions Analysis

Esters are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Fenclofenac Methyl Ester is a powder . Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学的研究の応用

Vasodilatory Effects

- Fenofibrate and Vasodilation : Fenofibrate, a compound similar to Fenclofenac Methyl Ester, has been found to cause dose-dependent dilation of porcine retinal arterioles, suggesting its potential use in treating diabetic retinopathy. This dilation is primarily endothelium-dependent and is mediated by the release of nitric oxide, engaging pathways like guanylyl cyclase, PI3-kinase, and AMP-activated protein kinase (Omae et al., 2012).

Solubility and Drug Delivery

- Improving Solubility of NSAIDs : Research on Meclofenamic acid, another NSAID like Fenclofenac, demonstrates methods to increase solubility via cocrystals and salts, which could be relevant for Fenclofenac Methyl Ester in enhancing its bioavailability (Sanphui et al., 2012).

Prodrug Applications

- Diclofenac Prodrugs for Transdermal Delivery : Research has been conducted on prodrugs of Diclofenac (related to Fenclofenac) for transdermal delivery. These prodrugs, with improved hydrophilicity, show better skin permeation, indicating potential for similar applications in Fenclofenac Methyl Ester (Lobo et al., 2014).

Environmental Impact

- Diclofenac in Aquatic Environments : Studies have shown that Diclofenac, a drug similar to Fenclofenac, can accumulate in the environment and have deleterious effects on aquatic life, highlighting the need for careful consideration of the environmental impact of Fenclofenac Methyl Ester (Mehinto et al., 2010).

LXR Antagonism

- Fibrate Specificity for PPARα vs. LXR : Research indicates that ester forms of fibrates, similar to Fenclofenac Methyl Ester, can function as antagonists for liver X receptors (LXR). This suggests potential applications in regulating lipid homeostasis and cholesterol metabolism (Thomas et al., 2003).

Pharmacokinetics

- Pharmacokinetics of Fenclofenac : A study on the pharmacokinetics of Fenclofenac following single and multiple doses highlights the drug's behavior in the body, essential for understanding its therapeutic applications (Henson et al., 2010).

Prodrugs for Topical Anti-inflammatory Activity

- Polyoxyethylene Esters as Dermal Prodrugs : Polyoxyethylene esters of NSAIDs like Diclofenac have been explored for dermal application, showing potential for Fenclofenac Methyl Ester in similar applications (Bonina et al., 2001).

将来の方向性

特性

IUPAC Name |

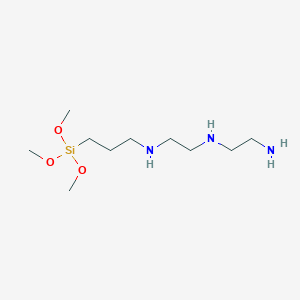

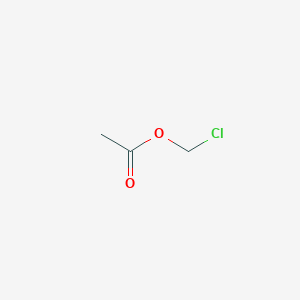

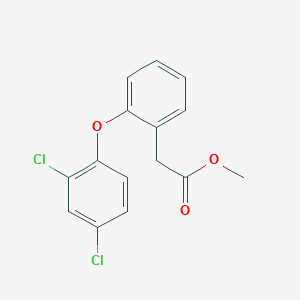

methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-15(18)8-10-4-2-3-5-13(10)20-14-7-6-11(16)9-12(14)17/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKUOZXRLGQKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenclofenac Methyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。